Brofaromine

概要

説明

ブロファロミンは、モノアミン酸化酵素A(MAO-A)の可逆的阻害剤としての薬理作用で知られる化学化合物です。シバガイギー社によって発見され、主にうつ病と不安の治療のために研究されました。 ブロファロミンはセロトニン再取り込み阻害剤としても作用し、広範なうつ病を治療する可能性を示しながら、古い三環系抗うつ剤に比べて重篤な抗コリン作用の副作用が少ない .

準備方法

合成経路と反応条件: ブロファロミンの合成は、7-ブロモ-5-メトキシベンゾフランとピペリジンの反応によって行われます。反応条件としては、通常、適切な溶媒と触媒を用いて反応を促進します。 このプロセスは、中間体の形成とその後の最終生成物への変換を含む複数のステップを含みます .

工業的生産方法: ブロファロミンの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスは、収率と純度を最適化するために、連続フローリアクターや自動化システムなどの高度な技術を導入し、安定した生産品質を確保しています .

3. 化学反応解析

反応の種類: ブロファロミンは、以下を含むさまざまな化学反応を起こします。

酸化: ブロファロミンは、特定の条件下で酸化されて対応する酸化物を生成することができます。

還元: この化合物は還元されて、さまざまな誘導体を生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、還元はさまざまな還元された誘導体を生成する可能性があります .

4. 科学研究の応用

化学: 可逆的阻害剤の挙動を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質系への影響とその生物学的経路を調節する可能性について調査されています。

医学: モノアミン酸化酵素阻害剤とセロトニン再取り込み阻害剤の二重の作用により、うつ病と不安の治療のために主に研究されており、有望視されています。

化学反応の分析

Mechanism of MAO-A Inhibition

Brofaromine reversibly inhibits MAO-A through non-covalent interactions, distinct from irreversible MAO inhibitors (e.g., tranylcypromine) that form covalent bonds with the enzyme. Key points include:

-

Reversible Binding : The compound binds tightly to MAO-A (98% protein-bound) but dissociates over time, allowing recovery of enzymatic activity .

-

Synergistic Effects : this compound’s dual action includes inhibiting serotonin reuptake, enhancing neurotransmitter availability (e.g., serotonin, norepinephrine) without irreversible enzyme modification .

Serotonin Reuptake Inhibition

This compound weakly inhibits serotonin (5-HT) reuptake, a mechanism contributing to its antidepressant effects. This interaction involves:

-

Competitive Binding : this compound competes with serotonin for binding to the serotonin transporter, reducing reuptake efficiency .

-

Potency Comparison : Its serotonin reuptake inhibition is ~20% as potent as fluoxetine, minimizing risks of serotonin syndrome compared to irreversible MAOIs .

Metabolic Pathways

This compound undergoes hepatic metabolism, with no active metabolites formed . Key reactions include:

-

Cytochrome P450 Involvement : While specific enzymes are not detailed in available studies, hepatic enzymes likely catalyze its breakdown, given its small molecular size (C₁₄H₁₆BrNO₂) and lack of active byproducts .

-

Washout Period : Approximately 8 days are required for complete elimination, as measured by tyramine challenge tests .

Pharmacokinetic Reactions

This compound’s pharmacokinetics involve absorption, distribution, and elimination processes:

-

Absorption : Slow gastrointestinal absorption, peaking at 2–4 hours post-ingestion .

-

Protein Binding : 98% bound to plasma proteins, influencing its distribution and half-life (9–14 hours) .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Half-life | 9–14 hours | |

| Protein Binding | 98% | |

| Metabolism | Hepatic, no active metabolites | |

| Time to Washout | ~8 days |

Table 2: Binding Affinity of this compound to Neurotransmitter Receptors

| Receptor | Interaction | Reference |

|---|---|---|

| MAO-A | Tight, reversible inhibition | |

| Serotonin Transporter | Weak competitive inhibition | |

| Alpha 1/2-adrenergic | Weak/no interaction | |

| 5-HT1/5-HT2 receptors | Weak/no interaction |

Table 3: Comparison of this compound with Other MAOIs

| Property | This compound | Moclobemide (MOC) | Tranylcypromine |

|---|---|---|---|

| Tyramine Tolerance | 44 mg (increase in BP) | ~30 mg | 8 mg |

| Protein Binding | 98% | Lower | Lower |

| Active Metabolites | None | None | None |

Research Findings

-

Efficacy and Safety : this compound demonstrates comparable antidepressant efficacy to tricyclic antidepressants (TCAs) and older MAOIs but with improved tolerability .

-

Metabolic Stability : Its lack of active metabolites reduces risks of drug-drug interactions compared to compounds with bioactive breakdown products .

科学的研究の応用

Chemistry: Used as a model compound to study the behavior of reversible inhibitors.

Biology: Investigated for its effects on neurotransmitter systems and its potential to modulate biological pathways.

Medicine: Primarily researched for treating depression and anxiety, showing promise due to its dual action as a monoamine oxidase inhibitor and serotonin reuptake inhibitor.

Industry: Potential applications in the pharmaceutical industry for developing new antidepressant medications.

作用機序

ブロファロミンは、セロトニン、ノルエピネフリン、ドーパミンなどの神経伝達物質の分解を担う酵素であるモノアミン酸化酵素Aを阻害することで効果を発揮します。この酵素を阻害することにより、ブロファロミンは脳内のこれらの神経伝達物質のレベルを高め、気分の改善と不安の軽減につながります。 さらに、セロトニン再取り込み阻害剤としての作用により、抗うつ効果がさらに強化されます .

6. 類似の化合物との比較

ブロファロミンは、モクロベミドやシモキサトンなどの他のモノアミン酸化酵素Aの可逆的阻害剤と比較されます。従来のモノアミン酸化酵素阻害剤とは異なり、これらの化合物は食事制限を必要とせず、高血圧危急症のリスクが低いです。 ブロファロミンはセロトニン再取り込み阻害剤としても作用するため、他の類似の化合物とは異なり、より幅広い治療効果が期待できます .

類似の化合物:

- モクロベミド

- シモキサトン

- トロキサトン

ブロファロミンは、モノアミン酸化酵素Aの可逆的阻害とセロトニン再取り込み阻害を組み合わせた独自の特性を持つため、うつ病の治療におけるさらなる研究開発のための有望な候補です。

類似化合物との比較

- Moclobemide

- Cimoxatone

- Toloxatone

Brofaromine’s unique combination of reversible inhibition of monoamine oxidase A and serotonin reuptake inhibition makes it a promising candidate for further research and development in treating depressive disorders.

生物活性

Brofaromine is a reversible and selective inhibitor of monoamine oxidase type A (RIMA) with additional serotonin reuptake inhibitory properties. This compound has garnered attention for its potential in treating major depressive disorders due to its unique pharmacological profile, which allows it to mitigate the side effects commonly associated with traditional monoamine oxidase inhibitors (MAOIs) while maintaining efficacy.

This compound operates by selectively inhibiting monoamine oxidase A, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which is believed to contribute to its antidepressant effects. Additionally, its serotonin reuptake inhibition further enhances serotonergic activity, potentially providing a synergistic effect that may improve mood and alleviate depressive symptoms .

Key Pharmacological Properties

- Selectivity : this compound selectively targets MAO-A without significantly affecting MAO-B.

- Reversibility : Unlike traditional MAOIs, which irreversibly bind to the enzyme, this compound's reversible action allows for fewer dietary restrictions and a lower risk of hypertensive crises associated with tyramine ingestion.

- Half-life : The drug has a half-life of approximately 9 to 14 hours, allowing for flexible dosing schedules .

Summary of Clinical Trials

Several clinical trials have assessed the efficacy and safety of this compound in treating major depression. Below is a summary of key findings:

Long-term Efficacy and Safety

Long-term follow-up studies indicate that this compound maintains its antidepressant efficacy over extended periods without significant adverse effects. Patients reported good tolerability, with common side effects including nausea and insomnia, which were generally mild compared to traditional MAOIs .

Case Study 1: Treatment-Resistant Depression

In one notable case study involving a patient diagnosed with treatment-resistant depression, this compound was administered after previous treatments with SSRIs and tricyclic antidepressants failed. The patient exhibited marked improvement in mood and functionality after 8 weeks on a regimen of 150 mg/day. The absence of dietary restrictions allowed for greater patient compliance and satisfaction during treatment .

Case Study 2: Bulimia Nervosa

Another study evaluated the effects of this compound on women with bulimia nervosa. Participants demonstrated improvements in mood and eating behaviors when treated with this compound, indicating its potential utility beyond major depressive disorder .

特性

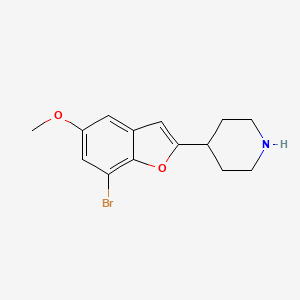

IUPAC Name |

4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11/h6-9,16H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXHSWVDAYOFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63638-90-4 (hydrochloride) | |

| Record name | Brofaromine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10213008 | |

| Record name | Brofaromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63638-91-5 | |

| Record name | Brofaromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63638-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brofaromine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brofaromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brofaromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROFAROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WV4B8Q07H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。